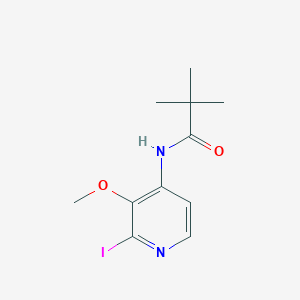

N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide

描述

N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide is a pyridine derivative characterized by a pivalamide group attached to a substituted pyridine ring. Its molecular formula is C₁₁H₁₅IN₂O₂, with a molecular weight of 334.16 g/mol. Key identifiers include:

Structurally, the compound features an iodine atom at position 2, a methoxy group at position 3, and a pivalamide moiety at position 4 of the pyridine ring. This arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical intermediates and organic synthesis .

属性

IUPAC Name |

N-(2-iodo-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-7-5-6-13-9(12)8(7)16-4/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOFKBIGTLFGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=NC=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901189189 | |

| Record name | Propanamide, N-(2-iodo-3-methoxy-4-pyridinyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901189189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142192-49-1 | |

| Record name | Propanamide, N-(2-iodo-3-methoxy-4-pyridinyl)-2,2-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-(2-iodo-3-methoxy-4-pyridinyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901189189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Detailed Synthetic Route

Step 1: Introduction of the Methoxy Group

- The methoxy group at position 3 is introduced via nucleophilic substitution on a suitable pyridine precursor.

- Common reagents include sodium methoxide or dimethyl sulfate under controlled pH and temperature to achieve selective substitution.

- Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used to facilitate the reaction.

Step 2: Iodination at Position 2

- The iodine atom is introduced selectively at position 2 using electrophilic iodination reagents such as iodine (I2) in the presence of oxidizing agents or N-iodosuccinimide (NIS).

- Reaction conditions are optimized to avoid over-iodination or substitution at undesired positions.

- Temperature control (often 0°C to room temperature) and solvent choice (e.g., acetonitrile or DCM) are critical for regioselectivity.

Step 3: Pivalamide Formation

- The pivalamide group is installed through an amidation reaction.

- This involves reacting the 4-aminopyridine intermediate (or corresponding amine derivative) with pivaloyl chloride in the presence of a base such as triethylamine or pyridine.

- The reaction is typically performed in anhydrous solvents like DCM or tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis.

- The reaction mixture is stirred at 0°C to room temperature until completion.

Alternative Synthetic Approaches

- Direct iodination of a pre-formed N-(3-methoxypyridin-4-yl)pivalamide using NIS or I2 under mild conditions.

- Use of organometallic intermediates (e.g., lithiation at position 2) followed by quenching with iodine to introduce the iodine substituent.

- Employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to install iodine or methoxy substituents on a suitably functionalized pyridine ring.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Methoxy group introduction | Sodium methoxide, dimethyl sulfate | DMF, DCM | 0°C to RT | Controlled pH for regioselectivity |

| Iodination | I2 + oxidant or N-iodosuccinimide | Acetonitrile, DCM | 0°C to RT | Avoid over-iodination |

| Amidation (pivalamide) | Pivaloyl chloride, triethylamine | DCM, THF | 0°C to RT | Anhydrous, inert atmosphere |

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR):

- ^1H NMR confirms methoxy protons as singlets around δ 3.8–4.0 ppm.

- Amide NH appears as a broad singlet near δ 7–9 ppm.

- Aromatic protons of the pyridine ring show characteristic shifts influenced by iodine and methoxy substituents.

-

- Molecular ion peak at m/z 334.15 confirms molecular weight.

- Fragmentation patterns consistent with loss of pivaloyl or methoxy groups.

-

- Strong amide C=O stretch at ~1650 cm⁻¹.

- C–O stretch of methoxy group near 1250–1050 cm⁻¹.

- Aromatic C–H and N–H stretches observed.

Research Findings and Notes

- The regioselectivity of iodination is influenced by solvent polarity and temperature, with lower temperatures favoring selective substitution at position 2.

- Amidation efficiency depends on the purity of the amine intermediate and the exclusion of moisture to prevent hydrolysis of pivaloyl chloride.

- The methoxy group is stable under iodination and amidation conditions, allowing stepwise synthesis without protecting groups.

Summary Table of Preparation Methods

| Method Step | Key Reagents | Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|

| Methoxy substitution | NaOMe or Me2SO4 | DMF/DCM, 0°C to RT | 70–85 | Requires pH control |

| Iodination | I2 + oxidant, or NIS | Acetonitrile/DCM, 0°C | 60–80 | Avoid excess reagent |

| Amidation (pivalamide group) | Pivaloyl chloride, Et3N | DCM/THF, 0°C to RT | 75–90 | Anhydrous conditions critical |

化学反应分析

N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under specific conditions.

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present.

Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: The compound is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease research, the compound binds to amyloid fibrils, which are associated with the pathology of the disease. This binding can be used for diagnostic imaging or potentially for therapeutic purposes. The molecular pathways involved include the inhibition of amyloid aggregation and the stabilization of fibril structures.

相似化合物的比较

Key Differences :

- Reactivity : The iodine position influences cross-coupling reactions (e.g., Suzuki-Miyaura). For instance, iodine at position 2 (target compound) may exhibit distinct reactivity compared to position 4 () .

- Price : The 4-iodo isomer (CAS 131653-62-8) is priced higher (€597.10/g) due to synthetic complexity .

Halogen-Substituted Analogs

Halogen substitutions (e.g., Cl, Br) alter electronic properties and binding affinity. Examples include:

| Compound Name | Halogen | Molecular Formula | Molecular Weight | Price (1 g) |

|---|---|---|---|---|

| N-(2-Bromopyridin-3-yl)pivalamide | Br | C₁₀H₁₃BrN₂O₂ | 273.13 | $400 |

| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | Cl, I | C₁₁H₁₂ClIN₂O₂ | 366.58 | $500 |

Key Differences :

- Electrophilicity : Bromine and chlorine substituents increase electrophilicity compared to iodine, affecting nucleophilic substitution rates .

- Applications : Chloro-iodo derivatives (e.g., HB180 series) are used in multi-step syntheses for functionalized heterocycles .

Functionalized Derivatives

Additional functional groups (e.g., dimethoxymethyl, trimethylsilyl) expand synthetic utility:

| Compound Name | Functional Group | Molecular Weight | Price (1 g) |

|---|---|---|---|

| N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide | Dimethoxymethyl, F, I | 396.20 | $500 |

| N-(2-Chloro-4-(trimethylsilyl)pyridin-3-yl)pivalamide | Trimethylsilyl, Cl | 412.65 | Not listed |

Key Differences :

- Steric Effects : Bulky groups like trimethylsilyl hinder reactions at adjacent positions but enhance stability .

- Price : Dimethoxymethyl derivatives (HB165 series) are priced at $500/g, reflecting added synthetic steps .

Structural and Economic Comparison Table

| Compound Name (Catalog #) | Molecular Formula | Molecular Weight | CAS Number | Price (1 g) | Key Feature |

|---|---|---|---|---|---|

| N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide (035763) | C₁₁H₁₅IN₂O₂ | 334.16 | 1142192-49-1 | $240–$500 | Iodo-methoxy substitution |

| N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide (035757) | C₁₁H₁₅IN₂O₂ | 334.16 | 131653-62-8 | €597.10 | Positional isomer |

| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (HB180) | C₁₁H₁₂ClIN₂O₂ | 366.58 | Not specified | $500 | Multi-halogen, formyl |

生物活性

N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₅IN₂O

- Molecular Weight : Approximately 292.16 g/mol

This structure features a pivalamide functional group attached to a pyridine ring with an iodine atom and a methoxy group at specific positions, influencing its reactivity and biological interactions.

Research indicates that this compound may exhibit several mechanisms of action:

- Enzyme Inhibition : The compound potentially inhibits specific enzymes, impacting various biological pathways.

- Receptor Modulation : It may interact with receptors in the central nervous system (CNS), influencing neurotransmission and neuroprotection.

- Antimicrobial Activity : Preliminary studies suggest it could possess antimicrobial properties against certain pathogens.

Biological Activity Overview

The biological activity of this compound has been explored in various studies:

- Antimicrobial Activity : In vitro assays have shown that the compound exhibits activity against bacteria such as Staphylococcus aureus and Escherichia coli.

- Neuroprotective Effects : Research indicates potential neuroprotective properties through antioxidant mechanisms and modulation of neurotransmitter receptors.

Data Table: Biological Activities

Case Studies

-

Study on Antimicrobial Properties :

A study evaluated the efficacy of this compound against various bacterial strains. The results indicated that the compound had a significant inhibitory effect on S. aureus, suggesting its potential as an antimicrobial agent. -

Neuroprotective Mechanisms :

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings demonstrated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro, highlighting its therapeutic potential in neurodegenerative diseases.

常见问题

Q. What are the optimal synthetic routes for N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide?

A robust method involves introducing the methoxy group via nucleophilic substitution. For example, in analogous pivalamide syntheses, potassium carbonate (K₂CO₃) and methyl iodide (MeI) in refluxing acetone have been used to achieve high yields (~91%) for methoxy-substituted derivatives. The bulky pivalamide group may require extended reaction times or elevated temperatures to overcome steric hindrance. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. Which characterization techniques are critical for verifying the structure of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the methoxy group (δ ~3.8 ppm for OCH₃), the pivalamide moiety (distinct tert-butyl signals), and the pyridine ring protons.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and fragmentation pattern.

- X-ray crystallography : Resolves steric effects of the iodo and pivalamide groups, though crystal growth may require slow evaporation from dichloromethane/hexane mixtures .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation of the iodo substituent. Avoid prolonged exposure to moisture, as hydrolysis of the pivalamide group may occur. Periodic HPLC analysis (C18 column, acetonitrile/water gradient) is advised to monitor purity .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

The bulky pivalamide and iodo groups create steric clashes, complicating crystal packing. Using SHELX software for structure refinement, researchers can optimize data collection at low temperatures (100 K) to enhance diffraction quality. Co-crystallization with small molecules (e.g., acetic acid) may improve crystal lattice stability .

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G*) model the electron density distribution, highlighting the electron-withdrawing effects of the iodo and methoxy groups. This predicts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) where the iodine acts as a leaving group. Solvent effects (PCM model) further refine predictions of solubility and reaction kinetics .

Q. What methodological considerations are critical for Suzuki-Miyaura coupling using the iodo substituent?

The iodine atom’s superior leaving-group ability compared to bromo/chloro analogs enables milder conditions. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in a dioxane/water mixture (3:1) at 80°C. Monitor reaction progress via TLC to avoid over-arylation. Post-coupling, purify using silica gel with toluene/ethyl acetate to remove palladium residues .

Q. How do structural modifications (e.g., halogen substitution) impact reactivity and stability?

Comparative studies with chloro/bromo analogs (e.g., N-(2-Chloro-3-methoxypyridin-4-yl)pivalamide) reveal that iodine enhances oxidative stability but increases molecular weight, affecting solubility. Steric effects from the pivalamide group slow hydrolysis rates compared to less bulky amides. Stability under UV light decreases with heavier halogens due to increased photolability .

Q. What strategies resolve contradictions in reported synthetic yields for halogenated pivalamides?

Discrepancies often arise from solvent polarity and catalyst loading. For example, DMF may accelerate iodine displacement but promote side reactions. Systematic optimization via Design of Experiments (DoE) can identify ideal conditions (e.g., 1,4-dioxane as solvent, 10 mol% CuI for Ullmann-type couplings). Replicate literature procedures with controlled moisture/oxygen levels to ensure reproducibility .

Q. How can structure-activity relationship (SAR) studies guide biological applications of this compound?

The iodine atom’s polarizability and methoxy group’s hydrogen-bonding capacity suggest potential kinase inhibition or antimicrobial activity. In vitro assays (e.g., MIC testing against S. aureus) paired with molecular docking (using AutoDock Vina) can identify target proteins. Replace the iodine with bioisosteres (e.g., CF₃) to modulate lipophilicity and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。